molecular formula C6H5N3OS3 B12912751 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione CAS No. 68640-86-8

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione

Cat. No.: B12912751
CAS No.: 68640-86-8
M. Wt: 231.3 g/mol
InChI Key: HSVDTJMOAYMFJI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is a heterocyclic compound that features a fused pyrazole and thiazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic routes, including:

    Cyclization Reactions: Starting from appropriate pyrazole and thiazine precursors, cyclization reactions can be employed under acidic or basic conditions to form the fused ring system.

    Condensation Reactions: Condensation of pyrazole derivatives with thioamides or thioesters under controlled conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Substituted pyrazolo[3,4-d][1,3]thiazine derivatives.

Scientific Research Applications

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with signaling pathways, such as the Hedgehog signaling cascade, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is unique due to its fused pyrazole-thiazine ring system, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit topoisomerase II alpha and interfere with specific signaling pathways sets it apart from other similar compounds.

Properties

CAS No.

68640-86-8

Molecular Formula

C6H5N3OS3

Molecular Weight

231.3 g/mol

IUPAC Name

2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12)

InChI Key

HSVDTJMOAYMFJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)NC(=S)SC2=S

Origin of Product

United States

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